molecular formula C12H16N2O4 B13396768 benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate

benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate

Cat. No.: B13396768
M. Wt: 252.27 g/mol
InChI Key: RQLHVJRXJOFWQW-UHFFFAOYSA-N
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Description

Benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate is a chemical compound with the molecular formula C₁₂H₁₆N₂O₄. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy group, and a methylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with N-methylaminoethanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active site residues, leading to the inhibition of enzyme activity. This inhibition can affect various biochemical pathways, resulting in the modulation of physiological processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate
  • Benzyl N-[3-hydroxy-1-(ethylamino)-1-oxopropan-2-yl]carbamate
  • Benzyl N-[3-hydroxy-1-(propylamino)-1-oxopropan-2-yl]carbamate

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylamino group, in particular, differentiates it from other similar compounds and contributes to its unique properties .

Properties

IUPAC Name

benzyl N-[3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-13-11(16)10(7-15)14-12(17)18-8-9-5-3-2-4-6-9/h2-6,10,15H,7-8H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLHVJRXJOFWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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